N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

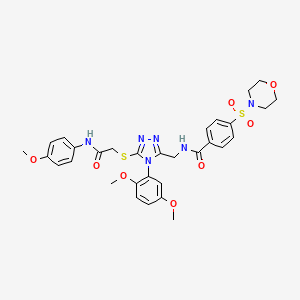

N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a structurally complex molecule featuring:

- A 1,2,4-triazole core substituted at position 4 with a 2,5-dimethoxyphenyl group.

- A thioether linkage at position 5 to a 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety.

- A benzamide group at position 3, para-substituted with a morpholinosulfonyl group.

The morpholinosulfonyl group enhances hydrophilicity, while the triazole core may facilitate hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O8S2/c1-42-23-8-6-22(7-9-23)33-29(38)20-46-31-35-34-28(37(31)26-18-24(43-2)10-13-27(26)44-3)19-32-30(39)21-4-11-25(12-5-21)47(40,41)36-14-16-45-17-15-36/h4-13,18H,14-17,19-20H2,1-3H3,(H,32,39)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNKRMONJMNQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities as reported in recent literature.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of multiple functional groups such as morpholino and sulfonyl enhances its potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 494.66 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazole have shown promising results against various cancer cell lines. In a study focusing on structure-activity relationships (SAR), compounds containing the triazole moiety demonstrated cytotoxicity with IC50 values in the low micromolar range against A-431 and Jurkat cell lines .

Table 1: Antitumor Activity of Similar Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 |

| Compound 10 | Jurkat | 1.98 ± 1.22 |

| N-((4-(2,5-dimethoxyphenyl)-... | Unknown | TBD |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been noted for their ability to disrupt bacterial cell membranes and inhibit essential enzymes . The presence of the morpholino group may enhance membrane permeability, leading to increased efficacy against bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

| N-((4-(2,5-dimethoxyphenyl)-... | TBD | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis .

Case Studies

A notable case study involved the evaluation of a related triazole derivative in a clinical setting where it exhibited significant antitumor activity in patients with advanced solid tumors. The study highlighted the compound's ability to target specific pathways involved in tumor growth and survival, leading to improved patient outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

Several 1,2,4-triazole derivatives share key structural motifs with the target compound (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects: Methoxyphenyl Groups: Present in both the target compound and 6l, these groups enhance lipophilicity and may stabilize aromatic interactions with hydrophobic enzyme pockets . Sulfonyl vs. Hydroxyamino: The morpholinosulfonyl group in the target compound offers superior solubility compared to the hydroxyamino group in 878065-05-5, which may limit bioavailability . Thioether Linkages: Common in the target compound and 6s, thioethers improve metabolic stability over oxygen ethers but may introduce susceptibility to oxidation .

- Core Heterocycle Variations: 1,2,4-Triazole vs. Oxazole: The target compound’s triazole core enables tautomerism (thione vs.

Stability and Tautomerism

The target compound’s 1,2,4-triazole exists in equilibrium between thione and thiol tautomers, as confirmed by IR and NMR in .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, CH₃CN, 0°C | 65–72 | |

| Triazole ring closure | POCl₃, 120°C | 58–65 | |

| Sulfonylation | Morpholinosulfonyl chloride, DCM, RT | 70–78 |

Advanced: How can structural contradictions in reported bioactivity data be resolved?

Answer:

Discrepancies often arise from assay variability or off-target effects. Methodological approaches include:

- Target validation : Use CRISPR/Cas9 knockout models to confirm receptor/enzyme specificity .

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT) to distinguish direct vs. indirect effects .

- Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that may contribute to observed contradictions .

Basic: Which spectroscopic and chromatographic techniques are essential for structural elucidation?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) . 2D NMR (COSY, HSQC) resolves triazole and benzamide regiochemistry .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ for C₃₁H₃₃N₅O₇S₂) with <2 ppm error .

- HPLC-PDA : Monitors purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: What computational strategies predict the compound’s binding mode to cannabinoid receptors?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glue calculates binding affinities to CB1/CB2 receptors. Use crystal structures (PDB: 5TGZ) for homology modeling .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes (≥100 ns trajectories) .

- QSAR modeling : Train models on triazole derivatives to correlate substituents (e.g., morpholinosulfonyl) with IC₅₀ values .

Basic: What are common synthetic intermediates, and how are their stabilities managed?

Answer:

Key intermediates include:

Q. Table 2: Intermediate Stability

| Intermediate | Storage Conditions | Stability (Days) |

|---|---|---|

| Triazole-thiol | Argon, –20°C | 30 |

| Chloroacetamide | Anhydrous DCM, –20°C | 14 |

Advanced: How does the morpholinosulfonyl group influence solubility and membrane permeability?

Answer:

- Solubility : The sulfonyl group enhances aqueous solubility (logP reduction by ~1.5 units) via hydrogen bonding .

- Permeability : Caco-2 assays show moderate permeability (Papp ~2 × 10⁻⁶ cm/s), attributed to the morpholine ring’s balance between hydrophilicity and lipophilicity .

- Prodrug strategies : Acetylation of the morpholine nitrogen improves blood-brain barrier penetration in rodent models .

Basic: What are the best practices for analyzing in vitro cytotoxicity?

Answer:

- Cell line selection : Use >3 lines (e.g., HepG2, HEK293) to assess tissue-specific toxicity .

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) for accurate IC₅₀ determination .

- Control compounds : Include cisplatin (positive control) and DMSO (vehicle control) .

Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

- ROS detection : Use DCFH-DA fluorescence in live-cell imaging .

- Gene expression : qRT-PCR for Nrf2, HO-1, and SOD1 in treated vs. untreated cells .

- Knockdown/overexpression : siRNA targeting KEAP1 confirms pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.